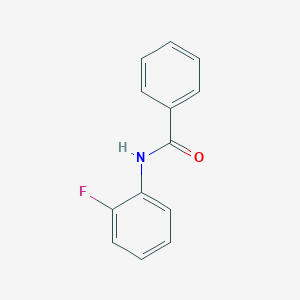

2-fluoro-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYRRNCQLJGEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938548 | |

| Record name | 2-Fluoro-N-phenylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1747-80-4 | |

| Record name | NSC51889 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-N-phenylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 2-fluoro-N-phenylbenzamide from 2-fluorobenzoyl chloride

Introduction: The Significance of Fluorinated Benzamides in Modern Drug Discovery

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the vast landscape of fluorinated compounds, 2-fluoro-N-phenylbenzamide and its derivatives represent a privileged scaffold in drug discovery, appearing in a range of therapeutic agents. This guide provides a comprehensive, in-depth technical overview of the synthesis of 2-fluoro-N-phenylbenzamide from 2-fluorobenzoyl chloride and aniline, a fundamental transformation for researchers and professionals in drug development and organic synthesis.

This document moves beyond a simple recitation of procedural steps. It delves into the mechanistic underpinnings of the reaction, provides a detailed and validated experimental protocol, and offers insights into the critical parameters that govern the success of the synthesis.

Core Principles: The Schotten-Baumann Reaction

The synthesis of 2-fluoro-N-phenylbenzamide from 2-fluorobenzoyl chloride and aniline is a classic example of a nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions .[2][3][4] This robust and widely used method facilitates the acylation of nucleophiles, such as amines and alcohols, with acyl chlorides in the presence of a base.[3]

The key principles of the Schotten-Baumann reaction in this context are:

-

Activation of the Electrophile: The carbonyl carbon of 2-fluorobenzoyl chloride is highly electrophilic due to the inductive effect of the chlorine and fluorine atoms, making it susceptible to nucleophilic attack.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group.

-

Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, such as pyridine or an aqueous solution of sodium hydroxide, is essential to neutralize the HCl.[3] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the synthesis of 2-fluoro-N-phenylbenzamide.

Caption: A streamlined workflow for the synthesis and purification of 2-fluoro-N-phenylbenzamide.

Step-by-Step Procedure

-

Preparation of the Aniline Solution:

-

In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve aniline (1.0 eq, e.g., 1.86 g, 20 mmol) in anhydrous pyridine (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of 2-Fluorobenzoyl Chloride:

-

Slowly add 2-fluorobenzoyl chloride (1.05 eq, e.g., 3.33 g, 21 mmol) dropwise to the stirred aniline solution over 15-20 minutes, ensuring the temperature remains below 10 °C. A white precipitate of pyridinium hydrochloride will form.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 3:1) as the eluent.

-

-

Aqueous Workup:

-

Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 50 mL) to remove excess pyridine.

-

Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.

-

Brine (1 x 50 mL) to reduce the solubility of organic material in the aqueous phase.

-

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization. A common solvent system for amides is a mixture of ethanol and water or ethanol and hexanes. [5][6] * Dissolve the crude product in a minimal amount of hot ethanol.

-

Add hexanes dropwise until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/hexanes mixture, and dry in a vacuum oven.

-

Causality and Critical Insights

-

Choice of Base: Pyridine is an excellent choice as it serves as both a base to neutralize the HCl byproduct and as a solvent for the reaction. [7]Alternatively, a two-phase system with an organic solvent like dichloromethane and an aqueous solution of a base like sodium hydroxide can be employed (classic Schotten-Baumann conditions). [3]However, the use of pyridine often leads to a more homogeneous reaction mixture.

-

Temperature Control: The initial dropwise addition at 0 °C is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.

-

Stoichiometry: A slight excess of the acylating agent (2-fluorobenzoyl chloride) is often used to ensure complete consumption of the aniline.

-

Workup Rationale: The acidic wash (1 M HCl) removes the basic pyridine. The basic wash (saturated NaHCO₃) removes any unreacted 2-fluorobenzoyl chloride (by hydrolysis to 2-fluorobenzoic acid, which is then deprotonated and becomes water-soluble) and any remaining HCl.

-

Purification Strategy: Recrystallization is a powerful technique for purifying solid organic compounds. [8]The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. [9]

Data Presentation and Characterization

While specific experimental data for 2-fluoro-N-phenylbenzamide is not readily available in the surveyed literature, the following table provides expected characterization data based on closely related compounds and spectroscopic principles. [10][11][12][13]

| Property | Expected Value/Observation |

|---|---|

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of 100-160 °C, similar to related fluorinated benzamides. [10][11] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.0-8.5 (m, 9H, aromatic protons and N-H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 115-165 (aromatic carbons and carbonyl carbon) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch, amide I), ~1530 (N-H bend, amide II) |

| Mass Spectrometry (ESI+) | m/z: 216.07 [M+H]⁺ |

Safety Considerations

-

2-Fluorobenzoyl chloride: Corrosive and a lachrymator. It reacts with water to produce HCl gas. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Aniline: Toxic and readily absorbed through the skin. It is a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Pyridine: Flammable, harmful if swallowed, and can cause skin and eye irritation. Use in a well-ventilated fume hood.

-

General Precautions: Always wear appropriate PPE. Avoid inhalation, ingestion, and skin contact with all chemicals.

Conclusion

The synthesis of 2-fluoro-N-phenylbenzamide from 2-fluorobenzoyl chloride and aniline via the Schotten-Baumann reaction is a reliable and efficient method for accessing this important chemical scaffold. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. The protocol and insights provided in this guide serve as a valuable resource for scientists and professionals engaged in organic synthesis and drug discovery.

References

-

Raveendiran, C., et al. (2021). Synthetic pathway of 2-fluoro- N , N -diphenylbenzamide with opto-electrical properties: NMR, FT-IR, UV-Vis spectroscopic, and DFT computational studies of the first-order nonlinear optical organic single crystal. Open Chemistry, 19(1), 1148-1163. Available at: [Link]

-

Yin, J., et al. (2009). 2-Chloro-4-fluoro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1757. Available at: [Link]

-

Stephenson, G. R., et al. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 173–179. Available at: [Link]

-

Thumula, S., et al. (2019). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry, 31(1), 143-146. Available at: [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

-

Reddit. (2012). Recrystallization - Why two solvents?. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization and Recrystallization. Available at: [Link]

-

ResearchGate. (2020). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Available at: [Link]

-

L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]

-

YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Available at: [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization Solvents. Available at: [Link]

-

Kos, J., et al. (2019). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Biomolecules, 9(11), 698. Available at: [Link]

-

Wang, X., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(4), 6554–6567. Available at: [Link]

Sources

- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 2. grokipedia.com [grokipedia.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Design, synthesis, structural characterization by IR, (1) H, (13) C, (15) N, 2D-NMR, X-ray diffraction and evaluation of a new class of phenylaminoacetic acid benzylidene hydrazines as pfENR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-N-phenylbenzamide Derivatives

This guide provides a comprehensive technical overview of the core physicochemical properties of 2-fluoro-N-phenylbenzamide derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and critical physicochemical parameters that influence the biological activity and therapeutic potential of this important class of compounds.

Introduction: The Significance of Fluorinated Benzamides in Medicinal Chemistry

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a fluorine atom, particularly at the 2-position of the benzoyl ring, can profoundly influence the molecule's conformational preferences, metabolic stability, and binding interactions with biological targets. This strategic fluorination often leads to enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action. Understanding the fundamental physicochemical properties of 2-fluoro-N-phenylbenzamide derivatives is therefore paramount for the rational design and development of new therapeutic agents with applications ranging from antiviral and antimicrobial to anticancer therapies.[1][2][3]

I. Synthesis and Structural Elucidation

The journey to understanding the physicochemical properties of 2-fluoro-N-phenylbenzamide derivatives begins with their synthesis and unequivocal structural characterization. The most common and efficient method for synthesizing these compounds is through the acylation of a substituted aniline with 2-fluorobenzoyl chloride.

A. General Synthetic Protocol: Acylation of Anilines

The synthesis of 2-fluoro-N-phenylbenzamide derivatives is typically achieved by the reaction of 2-fluorobenzoyl chloride with the desired aniline in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 2-Chloro-4-fluoro-N-phenylbenzamide [4]

-

Reactant Preparation: Dissolve aniline (10 mmol) in 10 ml of toluene. In a separate flask, prepare a solution of 2-chloro-4-fluorobenzoyl chloride (10 mmol) in 50 ml of toluene.

-

Reaction: Add the 2-chloro-4-fluorobenzoyl chloride solution to the aniline solution.

-

Reflux: Stir the reaction mixture and reflux for 1 hour.

-

Isolation: A white precipitate will form. Filter the precipitate and wash it several times with ethanol.

-

Drying: Dry the resulting white solid in vacuo. This process typically yields a high purity product (yield 90%).[4]

This protocol can be adapted for the synthesis of a wide variety of 2-fluoro-N-phenylbenzamide derivatives by using appropriately substituted anilines.

Diagram: General Synthesis of 2-Fluoro-N-phenylbenzamide Derivatives

Sources

- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Chloro-4-fluoro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Intricacies: A Technical Guide to the Molecular Structure of Fluorinated Benzamides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Benzamide Molecular Architecture

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated benzamides, a prominent class of compounds, have garnered significant attention due to the profound influence of the fluorine atom on their physicochemical and pharmacological properties. The introduction of this highly electronegative and sterically small atom can dramatically alter a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides an in-depth exploration of the molecular structure of fluorinated benzamides, offering a technical framework for researchers and drug development professionals to understand and harness the unique characteristics of these molecules. We will delve into the synthetic methodologies, advanced analytical techniques for structural elucidation, and the critical interplay of non-covalent interactions that govern their three-dimensional architecture.

The Impact of Fluorine Substitution on Benzamide Conformation and Crystal Packing

The substitution of hydrogen with fluorine on the benzamide scaffold induces significant changes in the molecule's electronic distribution and steric profile, which in turn dictates its preferred conformation and solid-state packing. A noteworthy example is the influence of ortho-fluorine substitution on crystal disorder. Studies have shown that even a partial incorporation of 2-fluorobenzamide can suppress the inherent disorder often observed in benzamide crystals. This is attributed to a denser lattice energy landscape for the fluorinated analogue, making disorder less probable.

A key parameter in describing the conformation of benzamides is the torsion angle ψ (O=C–C=C). In many benzamide derivatives, this angle is non-planar. For instance, 2-fluorobenzamide exhibits torsion angles in the range of 29–35°, similar to the non-fluorinated parent compound. This indicates that while fluorine influences crystal packing, it does not necessarily lead to a more planar molecular conformation.

The crystal structures of fluorinated benzamides are often characterized by the formation of hydrogen-bonded tapes. These tapes, which can be either dimeric or catemeric, are fundamental building blocks of the crystal lattice. The relative arrangement of these tapes, whether parallel or antiparallel, further defines the overall packing motif.

Synthesis of Fluorinated Benzamides: Key Methodologies

The synthesis of fluorinated benzamides can be achieved through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Protocol 1: Synthesis of N-(Aryl)-fluorobenzamides via Condensation

A common and high-yielding method for the synthesis of N-substituted fluorinated benzamides is the condensation reaction between a fluorinated benzoyl chloride and a corresponding fluoroaniline.

Example: Synthesis of N-(2,3-Difluorophenyl)-2-fluorobenzamide [1][3]

-

Reactant Preparation: Dissolve 2,3-difluoroaniline in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl byproduct.

-

Acylation: Slowly add a stoichiometric equivalent of 2-fluorobenzoyl chloride to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., saturated NaHCO3), and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Polyfluorinated Benzamides from Tetrafluorophthalic Anhydride

Polyfluorinated benzamides can be synthesized from readily available starting materials like tetrafluorophthalic anhydride through a thermal decarboxylation process.[2][4]

-

Formation of Phthalamic Acid: React tetrafluorophthalic anhydride with a primary amine in a suitable solvent. The choice of solvent and reaction conditions can influence the product, with some conditions favoring the formation of tetrafluorophthalimides.[4]

-

Thermal Decarboxylation: Subject the resulting tetrafluorophthalamic acid to heat. This induces decarboxylation, yielding the corresponding tetrafluorobenzamide.

-

Nucleophilic Aromatic Substitution (for further derivatization): The resulting polyfluorinated benzamides can be further functionalized through nucleophilic aromatic substitution, where a fluorine atom is displaced by a suitable nucleophile.

Structural Elucidation: A Multi-faceted Approach

A comprehensive understanding of the molecular structure of fluorinated benzamides requires the application of multiple analytical techniques, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful.

Single-Crystal X-ray Diffraction: The Definitive Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

-

Crystal Growth: Grow single crystals of the fluorinated benzamide of suitable size and quality (typically 30-300 microns) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[5]

-

Crystal Mounting: Carefully mount a selected crystal on a thin glass fiber or a cryo-loop.[5][6]

-

Data Collection: Mount the crystal on a goniometer head and center it in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation) and a detector (e.g., CCD or CMOS).[6][7] A cryostream is often used to maintain the crystal at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.[7]

-

Data Processing: Process the collected diffraction data to obtain a set of indexed reflections with their corresponding intensities. This step involves integration of the diffraction spots and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data using least-squares methods to obtain the final, accurate molecular structure.

Data Presentation: Crystallographic Data for a Representative Fluorinated Benzamide

The following table summarizes key crystallographic data for N-(2,3-difluorophenyl)-2-fluorobenzamide.[3]

| Parameter | Value |

| Chemical Formula | C₁₃H₈F₃NO |

| Space Group | P2₁/c |

| a (Å) | 5.1256(4) |

| b (Å) | 20.3676(16) |

| c (Å) | 12.3220(10) |

| β (°) | 96.6945(13) |

| V (ų) | 1277.60(18) |

| Z | 8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Structure and Dynamics in Solution

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated benzamides in solution. Both ¹H and ¹⁹F NMR are crucial for a complete analysis. The proton NMR spectra of fluorinated benzamides can be complex due to the presence of multiple short- and long-range scalar couplings.[8]

-

Sample Preparation: Dissolve a few milligrams of the fluorinated benzamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a probe capable of detecting the ¹⁹F nucleus.

-

Data Acquisition:

-

Acquire a standard 1D ¹⁹F NMR spectrum. Due to the wide chemical shift range of fluorine, it may be necessary to acquire the spectrum with a large spectral width initially to locate all signals.[9]

-

Acquire a ¹H-decoupled ¹⁹F spectrum to simplify the signals to singlets, which aids in identifying the number of distinct fluorine environments.

-

For detailed structural analysis, acquire 2D correlation spectra such as ¹H-¹⁹F HETCOR (Heteronuclear Correlation) to identify couplings between protons and fluorine atoms.[10]

-

-

Data Processing and Analysis: Process the acquired data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, coupling constants (J-couplings), and integration of the signals to deduce the molecular structure.

Visualization: Experimental Workflow for Structural Elucidation

Caption: A typical workflow for the synthesis and structural elucidation of fluorinated benzamides.

Computational Chemistry: A Predictive and Complementary Tool

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the molecular structure and properties of fluorinated benzamides.

Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Generate an initial 3D structure of the fluorinated benzamide molecule.

-

Conformational Search: Perform a conformational search to identify low-energy conformers. This is particularly important for molecules with flexible dihedral angles.

-

Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set. For fluorine-containing organic molecules, functionals like B3LYP or M06-2X and basis sets such as 6-311+G(d,p) or cc-pVTZ are often employed.[11]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.

-

Analysis of Results: Analyze the relative energies of the conformers to predict the most stable conformations. Further analysis can include the calculation of NMR chemical shifts and coupling constants, which can be compared with experimental data for validation.

Visualization: Conformational Isomers of an ortho-Fluorobenzamide

Caption: A simplified representation of syn- and anti-conformers of an ortho-fluorobenzamide. (Note: Actual images would need to be generated and linked)

Intramolecular Interactions: The Role of the N-H···F Hydrogen Bond

A topic of considerable interest in the study of fluorinated benzamides is the potential for intramolecular hydrogen bonding between the amide proton (N-H) and a vicinal fluorine atom. While the ability of covalently bound fluorine to act as a hydrogen bond acceptor is debated, evidence from NMR spectroscopy, such as the observation of through-space ¹hJ(NH,F) couplings, suggests the presence of such interactions in certain conformations.[12][13][14] These weak interactions can play a significant role in stabilizing specific conformations and influencing the overall molecular structure.

Conclusion: An Integrated Approach to Understanding Fluorinated Benzamides

The investigation of the molecular structure of fluorinated benzamides is a multifaceted endeavor that requires a synergistic combination of synthetic chemistry, advanced analytical techniques, and computational modeling. This guide has provided a comprehensive overview of the key methodologies and considerations for researchers in this field. A thorough understanding of the subtle yet profound effects of fluorine substitution is paramount for the rational design of novel fluorinated benzamides with tailored properties for applications in drug discovery and materials science. By employing the integrated approach outlined herein, scientists can continue to unlock the full potential of this important class of molecules.

References

- Gerstenberger, M. R. C., & Haas, A. (1983). The Chemistry of Fluorine and Its Compounds. Angewandte Chemie International Edition in English, 22(9), 647–667.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.

- Thrasher, J. S. (2006). Fluorine Chemistry at the Millennium. American Chemical Society.

-

Hehir, N., & Gallagher, J. F. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1711. [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]

-

Wieking, B., et al. (2019). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 14(1), 113-122. [Link]

-

Lin, Y., et al. (2022). Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. Digital Discovery, 1(2), 119-127. [Link]

-

Breckenridge, J. A., et al. (2021). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 86(17), 11633-11643. [Link]

-

ResearchGate. (2016). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms? [Link]

-

Giraud, N., et al. (2011). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 2(7), 1339-1342. [Link]

-

Mishra, N. K., & Suryaprakash, N. (2016). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 95, 1-32. [Link]

-

Bryan, S. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. [Link]

-

UC Santa Barbara. (n.d.). F19 detection. NMR Facility, UCSB Chem and Biochem. [Link]

-

Hehir, N., & Gallagher, J. F. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. DORAS | DCU Research Repository. [Link]

-

Sittel, F., & Stock, G. (2022). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 62(15), 3505-3515. [Link]

- Google Patents. (1998). EP0866050A1 - Processes for producing tetra-fluorophthalic anhydride and fluorobenzioc acids.

-

Malet-Sanz, L., & Susanne, F. (2012). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2012, 894793. [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. [Link]

-

El-Sayed, N. S., et al. (2020). Close Amide NH···F Hydrogen Bonding Interactions in 1,8-Disubstituted Naphthalenes. The Journal of Organic Chemistry, 85(8), 5436-5444. [Link]

-

Wikipedia. (n.d.). Fluorine compounds. [Link]

-

Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 23(61), 15266-15280. [Link]

-

Breckenridge, J. A., et al. (2021). Conformational Analysis of 1,3-Difluorinated Alkanes. ePrints Soton. [Link]

-

Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

-

Wieking, B., et al. (2016). Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids. Molecules, 21(11), 1499. [Link]

-

Angell, Y. L., et al. (2012). Intramolecular N-H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. Angewandte Chemie International Edition, 51(2), 440-444. [Link]

-

ResearchGate. (2025). What software shall I use for DFT on an organic molecule? [Link]

-

Sherrill, C. D. (n.d.). Basis Sets in Quantum Chemistry. Georgia Institute of Technology. [Link]

-

Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12701-12711. [Link]

-

Hehir, N., & Gallagher, J. F. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1769. [Link]

-

Miller, M. A., et al. (2022). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education, 99(12), 4058-4066. [Link]

-

Breckenridge, J. A., et al. (2021). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 86(17), 11633-11643. [Link]

-

Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

-

Mishra, N. K., & Suryaprakash, N. (2016). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 95, 1-32. [Link]

-

Giraud, N., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9694-9703. [Link]

-

Chemistry LibreTexts. (2023). 10.2: Compounds of Fluorine. [Link]

-

Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12701-12711. [Link]

-

Giraud, N., et al. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

- Google Patents. (2009). CN101503372A - A kind of preparation method of fluorobenzamide compound.

-

Angell, Y. L., et al. (2012). Intramolecular N-H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. PubMed. [Link]

-

ResearchGate. (2025). How Accurate Are DFT Treatments of Organic Energies? [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

ResearchGate. (n.d.). Fluorine Gaussian basis set adopted for the MCF and SMC calculations in... [Link]

-

Li, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(10), 11874-11885. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Magnetic Resonance. [Link]

Sources

- 1. N-(2,3-Difluorophenyl)-2-fluorobenzamide - DORAS [doras.dcu.ie]

- 2. Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. neutrons.ornl.gov [neutrons.ornl.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. F19 detection [nmr.chem.ucsb.edu]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.ucla.edu [chem.ucla.edu]

- 14. Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Novel 2-Fluoro-N-phenylbenzamide Derivatives

Introduction

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry and materials science, appearing in molecules with a wide range of biological activities and functional properties.[1][2] The introduction of a fluorine atom at the 2-position of the benzoyl moiety can significantly modulate a molecule's conformational preferences, metabolic stability, and binding interactions through intramolecular hydrogen bonding and electronic effects.[3] This guide provides an in-depth technical overview of the core synthetic strategies for preparing novel 2-fluoro-N-phenylbenzamide derivatives, aimed at researchers and drug development professionals. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a robust and adaptable understanding of the chemistry involved.

Retrosynthetic Analysis & Core Strategies

The primary disconnection for any 2-fluoro-N-phenylbenzamide derivative is the amide bond itself. This retrosynthetic approach identifies the two key building blocks: 2-fluorobenzoic acid and a substituted aniline .

Step 2: Amidation

The generated 2-fluorobenzoyl chloride is then reacted with the desired substituted aniline.

-

Causality: This is a classic nucleophilic acyl substitution. The lone pair of the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation and deactivation of the aniline starting material. A non-nucleophilic organic base, such as pyridine or triethylamine (Et₃N), is added as an acid scavenger. [4]The reaction is often exothermic and may require initial cooling. [5]

Detailed Protocol: Synthesis of 2-Fluoro-N-(4-methylphenyl)benzamide

Materials:

-

2-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

p-Toluidine (4-methylaniline)

-

Pyridine

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Activation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzoic acid (1.0 eq). Add anhydrous toluene (approx. 5 mL per gram of acid) followed by a catalytic drop of DMF. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux (approx. 80-90 °C) for 2 hours. The evolution of gas (SO₂ and HCl) should cease.

-

Isolation of Acyl Chloride: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 2-fluorobenzoyl chloride is typically used directly in the next step without further purification.

-

Amidation: Dissolve the crude 2-fluorobenzoyl chloride in dichloromethane (DCM). In a separate flask, dissolve p-toluidine (1.0 eq) and pyridine (1.1 eq) in DCM. Cool the aniline solution in an ice bath to 0 °C.

-

Reaction: Add the acyl chloride solution dropwise to the cooled aniline solution with vigorous stirring over 15-20 minutes. [5]Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (using an ethyl acetate/hexanes gradient).

Strategy 2: Carbodiimide-Mediated Coupling

This method is prized for its mild reaction conditions, making it ideal for substrates with sensitive functional groups. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) are widely used due to the water-solubility of the urea byproduct, which simplifies purification. [6]

-

Mechanism Insight: The carbodiimide (EDC) first activates the carboxylic acid by reacting with the carboxyl group to form a highly reactive O-acylisourea intermediate. [7]This intermediate is susceptible to nucleophilic attack by the aniline. However, the O-acylisourea can also undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which terminates the reaction. [6]To prevent this and increase efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form an activated HOBt-ester, which is more stable against rearrangement but still highly reactive towards the amine. [8]

Detailed Protocol: Synthesis of 2-Fluoro-N-(4-chlorophenyl)benzamide

Materials:

-

2-Fluorobenzoic acid

-

4-Chloroaniline

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (1-Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Lithium chloride solution (5% aqueous, for DMF removal)

-

Ethyl acetate

Procedure:

-

Setup: In a round-bottom flask, dissolve 2-fluorobenzoic acid (1.0 eq), 4-chloroaniline (1.0 eq), and HOBt (1.2 eq) in DMF or DCM. [9]2. Base Addition: Add DIPEA (2.0 eq) to the mixture. The base is crucial if starting with an amine salt and helps maintain a favorable reaction pH.

-

Activation & Coupling: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution at room temperature. [10]A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up (if using DCM): Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Work-up (if using DMF): Dilute the reaction mixture with ethyl acetate. Wash several times with 5% aqueous LiCl solution to remove the DMF, followed by washes with 1 M HCl, saturated NaHCO₃, and brine. [11]7. Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Comparative Analysis and Troubleshooting

| Parameter | Acyl Chloride Route | EDC/HOBt Coupling Route |

| Conditions | Harsher (reflux, acidic byproduct) | Milder (often room temperature) |

| Substrate Scope | Less suitable for acid/base sensitive groups | Excellent for complex, functionalized molecules |

| Byproducts | Gaseous (SO₂, HCl), easily removed | Solid/water-soluble (urea, HOBt) |

| Cost & Scale | Lower reagent cost, easily scalable | Higher reagent cost, common for discovery scale |

| Key Challenge | Handling of corrosive SOCl₂ | Removal of urea byproduct and coupling reagents |

Troubleshooting Insights:

-

Low Yield (Acyl Chloride): Ensure anhydrous conditions. Moisture will quench the acyl chloride. Confirm complete conversion of the carboxylic acid to the acyl chloride before adding the amine.

-

Low Yield (EDC Coupling): The primary culprit is often the formation of the N-acylurea side product. [6]Ensure HOBt is used. Pre-activating the acid with EDC/HOBt for 15-30 minutes before adding the amine can sometimes improve yields. [11]* Purification Difficulties: The dicyclohexylurea (DCU) byproduct from the related DCC coupling agent is notoriously difficult to remove due to its low solubility. Using EDC, whose urea byproduct is water-soluble, is a primary strategy to avoid this. [6]If purification remains challenging, aqueous acid/base washes are critical for removing unreacted starting materials and soluble byproducts before chromatography. [11]

Product Characterization

Confirmation of the desired 2-fluoro-N-phenylbenzamide structure is achieved through a combination of standard spectroscopic techniques.

| Technique | Expected Observation for 2-Fluoro-N-phenylbenzamide |

| ¹H NMR | Aromatic protons (7-8.5 ppm), amide N-H proton (broad singlet, 8-10 ppm). |

| ¹³C NMR | Carbonyl (C=O) signal around 160-165 ppm. Signals for fluorinated carbons will show coupling (C-F J-coupling). |

| ¹⁹F NMR | A singlet or multiplet in the characteristic region for an aryl fluoride (approx. -110 to -150 ppm). [3] |

| FT-IR | Strong C=O stretch (amide I band) at ~1660 cm⁻¹. N-H stretch at ~3300 cm⁻¹. [12] |

| Mass Spec (MS) | Correct molecular ion peak (M⁺ or [M+H]⁺). [12] |

| Melting Point | A sharp, defined melting point indicates high purity. [12] |

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release HCl and SO₂ gas. [13][14]Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. [15][16]* Carbodiimides (EDC, DCC): Potent skin sensitizers and allergens. Avoid inhalation and skin contact.

-

Anilines: Many substituted anilines are toxic and can be absorbed through the skin. Consult the specific Safety Data Sheet (SDS) for each derivative.

-

Solvents & Reagents: Always work in a well-ventilated area, preferably a fume hood. Grounding of equipment is necessary when using flammable solvents to prevent static discharge. [17]

Conclusion

The synthesis of novel 2-fluoro-N-phenylbenzamide derivatives is readily achievable through well-established amide bond forming methodologies. The choice between the robust, scalable acyl chloride route and the mild, versatile carbodiimide coupling approach depends on the specific substrate's functional group tolerance, the desired scale of the reaction, and economic considerations. By understanding the mechanistic principles behind each method, researchers can effectively troubleshoot reactions, optimize conditions, and successfully generate a diverse library of these valuable compounds for further investigation in drug discovery and materials science.

References

-

Blake, A. J., et al. (2018). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

-

Liu, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC - PubMed Central. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

-

Unknown. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. ISBN: 978-93-91842-69-7. [Link]

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. NJ.gov. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

CDI. (2020). Synthesis of Benzamide. YouTube. [Link]

-

Chan, A. Y., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]

-

Wenzler, T., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Publications. [Link]

-

Wang, H., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. PMC - NIH. [Link]

-

Pattar, V. P., et al. (2022). Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]

-

Liu, Y., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [Link]

-

Reddit User Discussion. (2022). EDC-HOBt Amide coupling workup help. Reddit. [Link]

-

Raveendiran, C., et al. (2022). Synthetic pathway of 2-fluoro-N,N-diphenylbenzamide with opto-electrical properties. ResearchGate. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

ResearchGate. (2024). The general reaction between benzoyl chloride and arylcyanamides. [Link]

-

Penning, T. D., et al. (2012). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. NIH. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalconference.info [globalconference.info]

- 6. bachem.com [bachem.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. nj.gov [nj.gov]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. chemicalbook.com [chemicalbook.com]

Introduction: The Benzamide Moiety - A Cornerstone of Chemical Stability and Function

An In-Depth Technical Guide to the Chemical Reactivity of the Benzamide Functional Group

The benzamide functional group, an amide derivative of benzoic acid, represents a critical structural motif in both synthetic and biological chemistry. Its prevalence in blockbuster pharmaceuticals, advanced polymers like Kevlar, and a vast array of organic intermediates is a direct consequence of its unique electronic structure.[1] The delocalization of the nitrogen lone pair into the carbonyl system creates a highly stable, planar amide bond. This resonance stabilization renders the carbonyl carbon less electrophilic and the nitrogen lone pair less basic than in corresponding aldehydes/ketones and amines, respectively. Consequently, amides are the least reactive of the common carboxylic acid derivatives.[2][3] However, this inherent stability is not to be mistaken for inertness. Understanding the conditions required to selectively engage the benzamide group in chemical transformations is paramount for researchers, particularly those in drug development, where the benzamide core is a frequent target for molecular modification.[1][4] This guide provides a detailed exploration of the key reactions of the benzamide functional group, focusing on the mechanistic rationale behind experimental choices and providing field-tested protocols for practical application.

Reactivity at the Carbonyl Group: The Realm of Nucleophilic Acyl Substitution

The primary mode of reactivity for the benzamide group involves the carbonyl carbon. While significantly less reactive than acid chlorides or esters, benzamides undergo nucleophilic acyl substitution under forcing conditions. The central challenge in these reactions is overcoming the poor leaving group ability of the resulting amide anion (R₂N⁻), a very strong base.[2]

Hydrolysis: Cleavage to Benzoic Acid

The hydrolysis of benzamides to benzoic acid is a thermodynamically favorable but kinetically slow process that requires catalysis by either strong acid or base and elevated temperatures.[5][6]

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like water.[7] The subsequent steps involve proton transfer to the nitrogen atom, converting the amino group into a much better leaving group (a neutral ammonia or amine molecule), which is then expelled.[8] The reaction is effectively irreversible because the liberated amine is immediately protonated by the acidic medium, rendering it non-nucleophilic and unable to participate in the reverse reaction.[8]

The generally accepted mechanism involves the attack of a water molecule on the protonated amide as the rate-determining step.[9]

Caption: Mechanism of Acid-Catalyzed Benzamide Hydrolysis.

In the presence of a strong base, such as sodium hydroxide, the nucleophile is the more potent hydroxide ion (OH⁻). It directly attacks the neutral carbonyl carbon.[10] The key challenge here is the elimination step, which requires the expulsion of a strongly basic amide anion (⁻NH₂). This is an extremely unfavorable step.[10] The reaction is driven forward by two factors: the use of high temperatures and a final, irreversible acid-base reaction. The carboxylic acid formed is immediately deprotonated by the strong base (either the amide anion or another hydroxide ion) to form a resonance-stabilized carboxylate salt.[10] This final deprotonation step pulls the equilibrium towards the products.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |

| Catalyst/Reagent | Strong Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, KOH) |

| Nucleophile | H₂O | OH⁻ |

| Key Step | Protonation of C=O to activate | Direct attack by strong nucleophile |

| Leaving Group | NH₃ or RNH₂ (as conjugate acid) | ⁻NH₂ or ⁻RNH (very poor) |

| Initial Products | Benzoic Acid + Ammonium Salt | Benzoate Salt + Ammonia/Amine |

| Workup | Basification to isolate amine | Acidification to isolate benzoic acid |

| Conditions | Typically refluxing aqueous acid[6] | Typically refluxing aqueous base[11] |

Table 1: Comparison of Acidic vs. Basic Hydrolysis of Benzamide.

This protocol is designed as a self-validating system. The successful formation of ammonia gas and the subsequent precipitation of benzoic acid upon acidification confirm the reaction's progress and completion.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine benzamide (e.g., 3.0 g) and 10% aqueous sodium hydroxide solution (50 mL).[11] Add a few boiling chips.

-

Causality Check: The use of a dilute base under reflux provides the necessary activation energy to overcome the high kinetic barrier of amide hydrolysis. The condenser prevents the loss of the volatile ammonia product.

-

Heating and Monitoring: Heat the mixture to a gentle boil for approximately 15-20 minutes.[11] Carefully test for the evolution of ammonia gas at the top of the condenser using moist red litmus paper; a change to blue indicates the formation of the basic ammonia gas, confirming that hydrolysis is occurring.

-

Cooling and Acidification: After the heating period, allow the reaction mixture to cool to room temperature. Transfer the solution to a beaker set in an ice bath. Slowly add an excess of dilute hydrochloric acid (e.g., 6M HCl) with continuous swirling until the solution is acidic (test with blue litmus paper). A white precipitate of benzoic acid should form.[11]

-

Self-Validation: The initial reaction mixture is a clear, homogeneous solution of sodium benzoate. The formation of a copious precipitate upon acidification is a strong indicator that the carboxylate salt was successfully formed and has now been protonated to the less soluble carboxylic acid.

-

Isolation and Purification: Collect the crude benzoic acid crystals by suction filtration, washing with a small amount of ice-cold water to remove inorganic salts. The product can be further purified by recrystallization from hot water.

Reduction: Accessing Amines and Aldehydes

The reduction of the benzamide carbonyl group provides access to valuable amine and aldehyde functionalities. The choice of reducing agent is critical to selectively obtain the desired product.

Strong, aggressive hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are required for the complete reduction of amides to amines.[12] Less reactive reagents like sodium borohydride (NaBH₄) are ineffective. The mechanism is distinct from the reduction of ketones or esters. After the initial hydride attack on the carbonyl carbon, the tetrahedral intermediate collapses. The oxygen atom, coordinated to the aluminum species, is eliminated as a leaving group, forming a transient, highly reactive iminium ion. This iminium ion is then rapidly reduced by a second equivalent of hydride to yield the final amine product.[13]

Caption: LiAlH₄ Reduction of Benzamide to Benzylamine.

Safety Note: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In a dry, three-necked flask under an inert atmosphere, suspend LiAlH₄ (1.0 eq.) in anhydrous diethyl ether or THF.[14] Equip the flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

-

Substrate Addition: Dissolve benzamide (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the benzamide solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Causality Check: The controlled, dropwise addition is critical for managing the exothermic nature of the reaction. Maintaining an excess of LiAlH₄ ensures the reaction proceeds to the amine without stopping at an intermediate stage.

-

Reaction Completion: After the addition is complete, continue to stir the reaction at reflux for several hours to ensure complete conversion.

-

Quenching (Self-Validation): Cool the reaction flask in an ice bath. The quenching procedure is highly exothermic and must be performed with extreme caution. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter. A successful quench will result in a clear organic layer and a white, filterable precipitate.

-

Workup and Isolation: Filter the granular precipitate and wash it thoroughly with ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzylamine. Further purification can be achieved by distillation.

Stopping the reduction of a benzamide at the aldehyde stage is challenging because aldehydes are more reactive towards hydride reagents than the starting amide.[15] Success requires carefully chosen reagents and conditions. This transformation is typically limited to N,N-disubstituted benzamides. The use of sterically hindered and less reactive hydride reagents, such as disiamylborane (Sia₂BH), allows for the formation of a stable tetrahedral intermediate that does not collapse to an iminium ion under the reaction conditions.[16][17] An aqueous workup then hydrolyzes this intermediate to release the aldehyde.[18]

Hofmann Rearrangement: A Carbon-Losing Transformation

The Hofmann rearrangement is a signature reaction of primary amides, including benzamide. It provides a method for converting a primary amide into a primary amine with one fewer carbon atom.[19] The reaction proceeds by treating the benzamide with bromine or chlorine in a strongly basic aqueous solution.[19]

The mechanism involves a series of steps:

-

Deprotonation of the amide N-H by the base.

-

Reaction of the resulting anion with bromine to form an N-bromoamide intermediate.

-

A second deprotonation forms an unstable N-bromoamide anion.

-

This anion undergoes rearrangement: the phenyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the bromide ion. This concerted step forms a phenyl isocyanate intermediate.

-

The isocyanate is then hydrolyzed by the aqueous base, leading to a carbamic acid, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the primary amine, aniline.[20]

Caption: Mechanism of the Hofmann Rearrangement of Benzamide.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The amide group (-CONH₂) attached to the benzene ring influences the outcome of electrophilic aromatic substitution (EAS) reactions. The overall effect is a combination of two opposing factors:

-

Resonance Effect: The nitrogen lone pair can be delocalized into the aromatic ring, donating electron density. This effect preferentially increases the electron density at the ortho and para positions, making them more nucleophilic.

-

Inductive Effect: The carbonyl group is strongly electron-withdrawing due to the electronegativity of the oxygen atom. This effect withdraws electron density from the ring, deactivating it towards EAS.

The inductive effect is stronger than the resonance effect, making the benzamide group moderately deactivating overall. However, the resonance effect still dictates the position of substitution, making the group ortho, para-directing .

In practice, EAS reactions on benzamide, such as nitration or halogenation, require harsher conditions than for benzene itself, and they yield a mixture of ortho and para substituted products. The steric bulk of the amide group can sometimes favor the formation of the para product. To achieve higher reactivity and avoid potential side reactions under strongly acidic conditions (like nitration), it is common practice to first protect the amine group (if starting from aniline) as an amide (acetanilide), perform the substitution, and then hydrolyze the amide back to the amine.

Applications in Drug Development

The reactivity of the benzamide group is frequently exploited in the synthesis and modification of pharmaceutical agents.[1][21][22]

-

Amide Bond Formation: The synthesis of most benzamide-containing drugs involves creating the amide bond itself, often by reacting an activated benzoic acid derivative (like a benzoyl chloride) with an appropriate amine.[4]

-

Hydrolysis as a Prodrug Strategy: A stable benzamide can be incorporated into a drug molecule as a prodrug. In the body, enzymatic hydrolysis can cleave the amide bond to release the active carboxylic acid or amine metabolite.

-

Hofmann Rearrangement in Synthesis: The Hofmann rearrangement provides a route to synthesize anthranilic acid derivatives, which are important building blocks for many pharmaceuticals.

-

Ring Substitution: Electrophilic aromatic substitution on a benzamide core allows for the introduction of various functional groups to modulate the pharmacological properties of a drug candidate, such as its binding affinity, solubility, or metabolic stability.

Conclusion

The benzamide functional group presents a fascinating duality of stability and reactivity. Its robust nature, imparted by resonance, makes it a reliable and stable linker in complex molecules like pharmaceuticals. Yet, under well-defined and often vigorous conditions, it can be selectively transformed through hydrolysis, reduction, rearrangement, and aromatic substitution. For the researcher in organic synthesis or drug development, a deep, mechanistic understanding of these reactions is not merely academic; it is the key to rationally designing synthetic routes, troubleshooting experimental challenges, and ultimately, harnessing the full potential of this ubiquitous functional group.

References

-

O'Connor, C. (n.d.). Acidic and Basic Amide Hydrolysis. ResearchGate. Retrieved from [Link]

-

Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]

-

Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. University of Calgary. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]

-

AK LECTURES. (2019, January 15). mechanism of amide hydrolysis. YouTube. Retrieved from [Link]

-

LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

-

LibreTexts. (2023, January 14). 21.8: Chemistry of Amides. Retrieved from [Link]

-

Quora. (2017, April 14). How to convert benzamide to benzyl amine. Retrieved from [Link]

-

GEOCITIES.ws. (n.d.). Hydrolysis of Benzamide. Retrieved from [Link]

- Google Patents. (n.d.). AU700984B2 - Benzamide-containing pharmaceutical compositions.

-

Chemistry Steps. (n.d.). The Mechanism of Amide Reduction by LiAlH4. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Controlled Reduction of Tertiary Amides to The Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

NileRed. (2022, October 18). Synthesis of aniline from benzamide using the Hoffman rearrangement reaction!. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, August 26). Byproducts of LiAlH4 reduction of amides. Retrieved from [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Retrieved from [Link]

-

PubMed. (2016, May 6). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. Retrieved from [Link]

-

Wang, Y., et al. (2015). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 20(5), 8639-8653. Retrieved from [Link]

-

Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

-

Monk, K. A., & Mohan, R. S. (1999). The Hofmann Rearrangement Using Household Bleach: Synthesis of 3-Nitroaniline. Journal of Chemical Education, 76(12), 1717. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl.... Retrieved from [Link]

-

Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

-

Leonard, M. S. (2013, December 16). Nucleophilic Acyl Substitution of Amides. YouTube. Retrieved from [Link]

-

Illinois Wesleyan University. (n.d.). The Hofmann Rearrangement Using Household Bleach: Synthesis of 3-Nitroaniline. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. Retrieved from [Link]

-

BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

-

University of Glasgow. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Tertiary Amides by 9-BBN and Sia2BH. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

Studypool. (n.d.). SOLUTION: Organic practical hydrolysis of benzamide. Retrieved from [Link]

-

Chemist Wizards. (n.d.). Hoffmann Rearrangement. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application. Retrieved from [Link]

-

Scribd. (n.d.). Controlled Reduction of Tertiary Amides To The Corresponding Aldehydes or Amines Using Dialkylboranest. Retrieved from [Link]

-

Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Retrieved from [Link]

-

Dr. P. (2023, November 6). Reduction of Amides with LiAlH4. YouTube. Retrieved from [Link]

-

OpenStax. (2023, September 20). 21.2 Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch22: EArS of aromatic amines. University of Calgary. Retrieved from [Link]

-

Quora. (2018, February 22). How will you prepare benzoic acid from benzamide?. Retrieved from [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]

- 4. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. geocities.ws [geocities.ws]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

- 14. quora.com [quora.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Reduction of Tertiary Amides by 9-BBN and Sia2BH - Chemistry Steps [chemistrysteps.com]

- 19. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]

- 20. chemistwizards.com [chemistwizards.com]

- 21. AU700984B2 - Benzamide-containing pharmaceutical compositions - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

Stability and degradation of 2-fluoro-N-phenylbenzamide under different conditions

A Technical Guide to the Stability and Degradation of 2-Fluoro-N-phenylbenzamide

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the chemical stability of 2-fluoro-N-phenylbenzamide. While specific experimental data for this compound is not extensively published, this document synthesizes established principles of amide chemistry, fluoroaromatic reactivity, and regulatory expectations for stability testing to present a robust scientific analysis. We detail forced degradation protocols, elucidate probable degradation pathways under hydrolytic, oxidative, and photolytic stress, and outline the development of a stability-indicating analytical method. This guide is intended for researchers, chemists, and drug development professionals to establish the intrinsic stability profile of 2-fluoro-N-phenylbenzamide and related molecules, a critical step in the development of safe and effective chemical entities.

Introduction: The Imperative of Stability Analysis

2-Fluoro-N-phenylbenzamide is an aromatic amide containing a chemically robust carbon-fluorine bond. Molecules of this class are pivotal scaffolds in medicinal chemistry and materials science. Understanding the intrinsic stability of such a compound is a cornerstone of its development. Stability testing provides critical insights into how the quality of a substance may change over time under the influence of environmental factors like pH, temperature, light, and oxygen.

For drug development professionals, these studies, particularly forced degradation, are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] They are essential for identifying potential degradation products, developing and validating stability-indicating analytical methods, and informing decisions on formulation, packaging, and storage conditions to ensure safety and efficacy.[2] This guide offers a predictive and methodological approach to systematically investigate the stability profile of 2-fluoro-N-phenylbenzamide.

Molecular Structure and Predicted Lability

The structure of 2-fluoro-N-phenylbenzamide features two key functional groups that dictate its chemical reactivity and stability:

-

Amide Linkage (-CONH-): The amide bond is the most probable site of degradation. Amides are susceptible to hydrolysis, a reaction in which water cleaves the bond, especially under acidic or basic conditions.[3][4] While generally more stable than esters, this linkage represents the primary thermodynamic weak point in the molecule.[3]

-

Carbon-Fluorine Bond (C-F): The C-F bond on the benzoyl ring is one of the strongest single bonds in organic chemistry and is generally considered highly stable.[5] However, under high-energy conditions such as intense UV light, cleavage of this bond (defluorination) can occur, representing a potential, albeit less likely, degradation pathway.[5][6]

The molecule's stability is therefore a contest between the hydrolytic susceptibility of the amide and the resilience of the fluoroaromatic system.

Forced Degradation Studies: Protocols and Mechanistic Rationale

Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to intentionally generate degradation products.[7] The goal is typically to achieve 5-20% degradation of the parent compound to ensure that analytical methods can reliably detect and quantify the resulting impurities.[7]

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for pharmaceuticals containing amide functional groups.[3][8][9] The study should be conducted across a range of pH values to simulate physiological conditions and potential formulation environments.

Predicted Mechanism: The nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the amide is the principal mechanism.[3] This leads to the cleavage of the amide bond to yield 2-fluorobenzoic acid and aniline.

Sources